

Physicochemical Properties of Potassium 4-Formylbenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium;4-formylbenzenesulfonate*

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This technical guide provides a comprehensive overview of the known physicochemical properties of potassium 4-formylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific salt, this document also includes data for the parent acid, 4-formylbenzenesulfonic acid, and related compounds to provide a comparative context. General principles of organic chemistry are applied to infer expected properties where direct data is absent.

Chemical Identity and Structure

Potassium 4-formylbenzenesulfonate is an organic potassium salt consisting of a potassium cation and a 4-formylbenzenesulfonate anion. The anion features a benzene ring substituted with a formyl (-CHO) group and a sulfonate (-SO₃⁻) group at the para positions.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|---|
| IUPAC Name | potassium;4-formylbenzenesulfonate |
| Molecular Formula | C ₇ H ₅ KO ₄ S |
| Canonical SMILES | <chem>C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+]</chem> |
| InChI Key | XSAOGXMGZVFIIE-UHFFFAOYSA-N |

Physicochemical Data

Quantitative experimental data for potassium 4-formylbenzenesulfonate is not extensively reported in publicly available literature. The following table summarizes the available data for the parent acid, 4-formylbenzenesulfonic acid, and calculated or inferred values for the potassium salt.

Table 2: Physicochemical Properties

| Property | Value (Potassium 4-formylbenzenesulfonate) | Value (4-Formylbenzenesulfonic Acid) | Notes and References |
|---------------------|--|--------------------------------------|--|
| Molecular Weight | 224.28 g/mol | 186.19 g/mol | Calculated based on the atomic weight of potassium (39.0983 u).[1][2][3] |
| Physical Form | Solid (expected) | Solid | Based on the properties of similar aryl sulfonates and the parent acid.[4] |
| Melting Point | Data not available | Data not available | Related compound, potassium toluene-4-sulfonate, has a melting point of 106-107°C. |
| Boiling Point | Decomposes (expected) | Data not available | Ionic salts typically decompose at high temperatures rather than boil. |
| Solubility in Water | High (expected) | Data not available | Potassium salts of organic acids are generally highly soluble in water. |
| pKa | Not applicable (salt) | Data not available | The parent acid is a strong acid. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of potassium 4-formylbenzenesulfonate are not readily available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations.

Proposed Synthesis of Potassium 4-Formylbenzenesulfonate

A common method for the preparation of aryl sulfonates involves the sulfonation of an aromatic ring followed by neutralization.

Reaction Scheme:

- **Sulfonation of Benzaldehyde:** Benzaldehyde is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group at the para position. The reaction is typically carried out at a controlled temperature.
- **Neutralization:** The resulting 4-formylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K_2CO_3), in a suitable solvent (e.g., water or ethanol).
- **Isolation:** The potassium 4-formylbenzenesulfonate product can be isolated by precipitation, filtration, and drying. Recrystallization from a suitable solvent may be necessary for purification.

Analytical Methods

The characterization and purity assessment of potassium 4-formylbenzenesulfonate would typically involve the following analytical techniques:

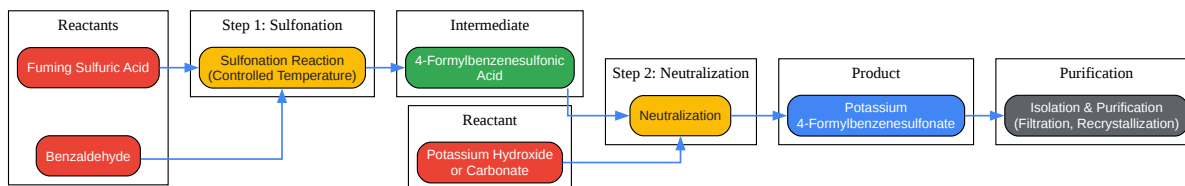
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR would confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify the functional groups present, such as the C=O stretch of the aldehyde, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.
- **Mass Spectrometry (MS):** Mass spectrometry would confirm the molecular weight of the anion.

- **Elemental Analysis:** To determine the percentage composition of carbon, hydrogen, potassium, and sulfur, confirming the empirical formula.
- **Melting Point Determination:** To assess purity, although a sharp melting point may not be observed if the compound decomposes.
- **Solubility Studies:** To quantitatively determine the solubility in various solvents.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of potassium 4-formylbenzenesulfonate.

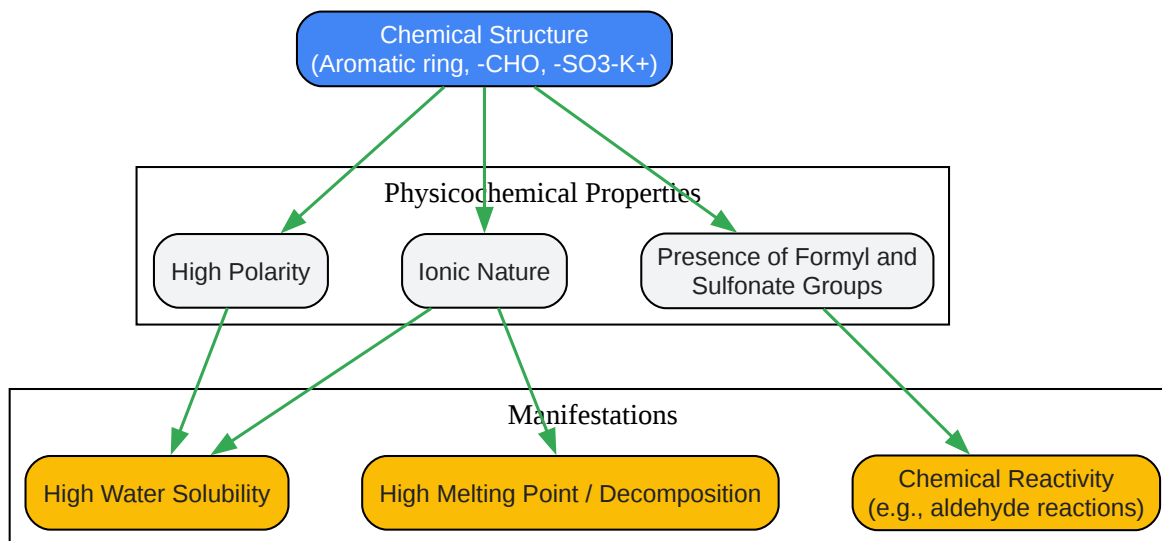


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Caption: Proposed synthesis workflow for potassium 4-formylbenzenesulfonate.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure and the expected physicochemical properties of potassium 4-formylbenzenesulfonate.



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Caption: Relationship between structure and expected properties.

Safety Information

Safety data for potassium 4-formylbenzenesulfonate is not readily available. However, based on the data for 4-formylbenzenesulfonic acid, appropriate safety precautions should be taken. The parent acid is corrosive and can cause severe skin burns and eye damage.[4] Therefore, handling of both the acid and its potassium salt should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of potassium 4-formylbenzenesulfonate. While specific experimental data for the salt is limited, a reasonable estimation of its properties can be made based on the data of its parent acid and general chemical principles. The provided synthetic workflow and analytical methods offer a starting point for researchers interested in the preparation and characterization of this

compound. Further experimental investigation is required to definitively determine its physicochemical constants.

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- To cite this document: BenchChem. [Physicochemical Properties of Potassium 4-Formylbenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653238#physicochemical-properties-of-potassium-4-formylbenzenesulfonate]

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